D-Ala-Lys-AMCA TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

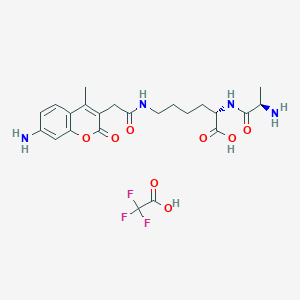

Molecular Formula |

C23H29F3N4O8 |

|---|---|

Molecular Weight |

546.5 g/mol |

IUPAC Name |

(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C21H28N4O6.C2HF3O2/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22;3-2(4,5)1(6)7/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29);(H,6,7)/t12-,16+;/m1./s1 |

InChI Key |

NYAHYIARVRWHRF-KKJWGQAZSA-N |

Isomeric SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H](C)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Ala-Lys-AMCA TFA: A Fluorescent Probe for Peptide Transporter Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Ala-Lys-AMCA TFA, a fluorescent dipeptide derivative crucial for studying peptide transport mechanisms. This document details its chemical and physical properties, its primary applications in research, and provides exemplary experimental protocols for its use.

Core Concepts: Introduction to this compound

This compound is a synthetic, fluorescently labeled dipeptide. It consists of a D-Alanine and a Lysine residue, with the fluorescent molecule 7-amino-4-methylcoumarin-3-acetic acid (AMCA) attached to the epsilon-amino group of Lysine. The trifluoroacetate (TFA) salt form enhances its stability and solubility.

Its primary significance in research lies in its role as a substrate for proton-coupled oligopeptide transporters (POTs), particularly PEPT1 and PEPT2.[1][2] These transporters are integral membrane proteins responsible for the uptake of di- and tripeptides in various tissues, including the intestine and kidneys.[3][4] The inherent fluorescence of the AMCA group allows for the direct visualization and quantification of its transport across cell membranes, making it an invaluable tool for characterizing the activity of PEPT1 and PEPT2.[1][5]

Physicochemical and Fluorescent Properties

A summary of the key quantitative data for this compound and its fluorescent component, AMCA, is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Properties | ||

| Molecular Formula | C₂₁H₂₈N₄O₆ (Free base) | [6] |

| Molecular Weight | 546.49 g/mol (TFA salt) | [6] |

| Solubility | Soluble in water and DMSO | [5][7] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Protect from light. | [6] |

| Fluorescent Properties | ||

| Excitation Maximum (Ex) | ~346-350 nm | [8][9] |

| Emission Maximum (Em) | ~434-450 nm | [8][10] |

| Quantum Yield (AMCA) | ~0.91 | [11] |

| Photostability | High resistance to photobleaching | [10][12] |

| pH Sensitivity | Fluorescence is independent of pH in the range of 4 to 10 | [10] |

Primary Use in Research: Elucidating Peptide Transport

The principal application of this compound is the investigation of PEPT1 and PEPT2 transporter function. These transporters are crucial for nutrient absorption and the pharmacokinetics of many peptide-based drugs.[13][14]

Characterizing Transporter Activity and Inhibition

This compound serves as a tool to identify and characterize substrates and inhibitors of PEPT1 and PEPT2. By measuring the uptake of this fluorescent probe in cells expressing these transporters, researchers can assess the transport kinetics and screen for compounds that modulate transporter activity.

Drug Delivery and Development

Given that PEPT1 is a major route for the oral absorption of various peptidomimetic drugs, such as β-lactam antibiotics and ACE inhibitors, this compound is employed in drug discovery to evaluate whether new drug candidates or prodrugs can be targeted to this transporter to enhance their oral bioavailability.[15][16]

Cellular Imaging and Localization Studies

The fluorescent nature of this compound allows for its use in fluorescence microscopy to visualize the cellular and subcellular localization of peptide uptake. This provides spatial and temporal information on the transport process.

Signaling Pathways and Experimental Workflows

PEPT1-Mediated Transport Pathway

The transport of this compound via PEPT1 is an active process driven by a proton gradient. The transporter couples the influx of the dipeptide with the influx of protons down their electrochemical gradient.

Caption: PEPT1-mediated cotransport of D-Ala-Lys-AMCA and protons.

General Experimental Workflow for a PEPT1 Uptake Assay

The following diagram outlines the typical steps involved in conducting a cell-based assay to measure the uptake of this compound.

Caption: Workflow for a this compound cellular uptake assay.

Experimental Protocols

The following provides a detailed, exemplary protocol for a this compound uptake assay using the Caco-2 cell line, a widely used model for the intestinal barrier that endogenously expresses PEPT1.

Caco-2 Cell Culture and Seeding

-

Cell Culture: Maintain Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed Caco-2 cells onto a 96-well, black, clear-bottom plate at a density of 5 x 10⁴ cells per well.

-

Differentiation: Culture the cells for 18-21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions and transporter expression. Change the culture medium every 2-3 days.

This compound Uptake Assay

-

Preparation of Solutions:

-

Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or DMSO. Aliquot and store at -20°C or -80°C, protected from light.[5][7]

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM MES (2-(N-morpholino)ethanesulfonic acid) to pH 6.0.

-

Working Solution: Dilute the this compound stock solution in the pre-warmed (37°C) transport buffer to the desired final concentration (e.g., 10-100 µM). Concentrations of 25, 50, and 150 µM have been used in studies with liver cancer and Caco-2 cells.[2]

-

Inhibitor Solution (Optional): Prepare a solution of a known PEPT1 inhibitor (e.g., Gly-Sar) in the transport buffer at a concentration sufficient to competitively inhibit uptake.

-

-

Assay Procedure:

-

Aspirate the culture medium from the wells.

-

Wash the cell monolayers twice with 100 µL of pre-warmed transport buffer (pH 6.0).

-

Add 50 µL of the transport buffer (for control wells) or the inhibitor solution to the respective wells and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the uptake by adding 50 µL of the this compound working solution to each well.

-

Incubate for a defined period (e.g., 10-60 minutes) at 37°C. Incubation times of 1-2 hours have been reported.[7]

-

Terminate the uptake by aspirating the solution and immediately washing the cells three times with 100 µL of ice-cold transport buffer.

-

After the final wash, add 100 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the cell lysates in a microplate reader with excitation set to ~350 nm and emission set to ~450 nm.

-

Alternatively, for imaging, after the washing steps, add fresh transport buffer and visualize the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter).

-

Data Analysis

-

Quantification: The fluorescence intensity is directly proportional to the amount of this compound taken up by the cells.

-

Normalization: Normalize the fluorescence readings to the protein concentration of the cell lysates (determined by a BCA or Bradford assay) to account for any variations in cell number between wells.

-

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), perform the uptake assay with varying concentrations of this compound. Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation. Published studies using a similar fluorescent dipeptide in renal brush border membrane vesicles reported a Km of 783.7 ± 115.7 µM for PEPT1.[17][18]

Conclusion

This compound is a robust and versatile tool for researchers in physiology, pharmacology, and drug development. Its well-defined fluorescent properties and its specific interaction with peptide transporters PEPT1 and PEPT2 make it an indispensable probe for studying peptide and peptidomimetic drug transport. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.com [targetmol.com]

- 3. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. physoc.org [physoc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (375822-19-8 free base) | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Spectrum [AMCA] | AAT Bioquest [aatbio.com]

- 9. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. AMCA Acid | AxisPharm [axispharm.com]

- 13. Peptide transporters: structure, function, regulation and application for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bioavailability through PepT1: the role of computer modelling in intelligent drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

D-Ala-Lys-AMCA TFA: A Technical Guide to its Mechanism of Action as a Peptide Transporter Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ala-Lys-AMCA (D-Alanine-Lysine-7-Amino-4-Methylcoumarin-3-Acetic Acid) Trifluoroacetate salt is a fluorescently labeled dipeptide that serves as a valuable tool for investigating the activity of proton-coupled oligopeptide transporters (POTs), also known as the Solute Carrier 15 (SLC15) family.[1] These transporters, primarily PEPT1 and PEPT2, are crucial for the absorption and reabsorption of di- and tripeptides in various tissues, including the intestine, kidneys, and even in cancer cells.[2][3][4] The fluorescent properties of D-Ala-Lys-AMCA allow for the direct visualization and quantification of peptide transport, making it an indispensable substrate for characterizing transporter function, screening for inhibitors, and identifying potential drug delivery pathways.[5][6]

This technical guide provides an in-depth overview of the mechanism of action of D-Ala-Lys-AMCA as a peptide transporter substrate, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development and life sciences.

Core Mechanism of Action

D-Ala-Lys-AMCA is actively transported across cell membranes by PEPT1 and PEPT2. This process is driven by an inwardly directed proton gradient, a hallmark of the POT family of transporters.[4] The transport mechanism is characterized by the co-transport of protons and the dipeptide substrate, leading to the accumulation of the fluorescent molecule inside the cell.[4] This accumulation can be readily measured and visualized using fluorescence microscopy or quantified with a fluorescence plate reader.[5]

PEPT1 and PEPT2 exhibit distinct kinetic properties and tissue distribution. PEPT1 is generally considered a low-affinity, high-capacity transporter, predominantly found in the small intestine, where it plays a major role in nutrient absorption.[1][3] In contrast, PEPT2 is a high-affinity, low-capacity transporter, primarily expressed in the kidneys for the reabsorption of peptides from the glomerular filtrate.[1][7] The differential affinity of these transporters for substrates like D-Ala-Lys-AMCA allows for their distinct characterization in various biological systems.

Quantitative Data: Kinetic Parameters of Peptide Transporter Substrates

The following table summarizes the kinetic parameters for the transport of fluorescently labeled dipeptides by PEPT1 and PEPT2, primarily using β-Ala-Lys-AMCA, a closely related analog of D-Ala-Lys-AMCA, in rat renal brush border membrane vesicles (BBMV) and outer medullary membrane vesicles (OMMV), which are enriched in PEPT1 and PEPT2, respectively.[7][8]

| Substrate | Transporter Model | Affinity (Km) | Capacity (Vmax) | Reference |

| β-Ala-Lys-AMCA | BBMV (PEPT1) | 783.7 ± 115.7 µM | 2191.2 ± 133.9 ΔF/min/mg | [7][8] |

| β-Ala-Lys-AMCA | OMMV (PEPT2) | 93.6 ± 21.9 µM | 935.8 ± 50.2 ΔF/min/mg | [7][8] |

Experimental Protocols

Cellular Uptake Assay for D-Ala-Lys-AMCA

This protocol is designed to visualize and quantify the uptake of D-Ala-Lys-AMCA in cultured cells.

Materials:

-

D-Ala-Lys-AMCA TFA

-

Cell culture medium (serum-free for dilution)

-

Phosphate-Buffered Saline (PBS)

-

Cultured cells expressing PEPT1 or PEPT2 (e.g., Caco-2, LNCaP, PC-3)[2][5]

-

Fluorescence microscope with appropriate filters (Ex/Em = 390/480 nm)[5]

-

Optional: Fluorescence plate reader for quantification

Procedure:

-

Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate for quantification, chamber slides for microscopy) and grow to the desired confluency.

-

Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile ddH₂O or DMSO. Store at -20°C or -80°C in aliquots, protected from light.[5]

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 25-150 µM) in pre-warmed serum-free cell culture medium or PBS.[5]

-

Cell Washing: Gently wash the cells twice with PBS for 5 minutes each time to remove any residual medium.[5]

-

Incubation: Add the D-Ala-Lys-AMCA working solution to the cells and incubate at 37°C for a specified period (e.g., 1-2 hours).[5]

-

Washing: Aspirate the dye-containing solution and wash the cells 2-3 times with fresh culture medium for 5 minutes each time to remove extracellular fluorescence.[5]

-

Visualization/Quantification:

-

Microscopy: Observe the cells under a fluorescence microscope using the appropriate filter set (Ex/Em = 390/480 nm).[5]

-

Quantification: Measure the fluorescence intensity using a plate reader at the same excitation and emission wavelengths.

-

Competitive Inhibition Assay

This protocol is used to determine if a test compound inhibits the transport of D-Ala-Lys-AMCA, thereby acting as a substrate or inhibitor of the peptide transporter.

Materials:

-

Same as the Cellular Uptake Assay

-

Test compound (potential inhibitor)

-

Known competitive inhibitor (e.g., Gly-Sar)[2]

Procedure:

-

Follow steps 1-4 of the Cellular Uptake Assay protocol.

-

Co-incubation: Prepare working solutions of D-Ala-Lys-AMCA at a fixed concentration (e.g., 100 µM) and varying concentrations of the test compound or a known inhibitor like Gly-Gln.[7]

-

Add the co-incubation solutions to the cells and incubate at 37°C for the predetermined time.

-

Follow steps 6 and 7 of the Cellular Uptake Assay protocol to wash the cells and measure the fluorescence.

-

Analysis: A decrease in fluorescence intensity in the presence of the test compound compared to the control (D-Ala-Lys-AMCA alone) indicates inhibition of transport.

Visualizations

Signaling and Transport Pathway

References

- 1. Peptide transporter isoforms are discriminated by the fluorophore‐conjugated dipeptides β‐Ala‐ and d‐Ala‐Lys‐N‐7‐amino‐4‐methylcoumarin‐3‐acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression profile and functional activity of peptide transporters in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternating access mechanism in the POT family of oligopeptide transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

Unveiling the Luminescence: A Technical Guide to the Fluorescent Properties of D-Ala-Lys-AMCA TFA

For researchers, scientists, and professionals in drug development, understanding the nuanced fluorescent characteristics of probes like D-Ala-Lys-AMCA TFA is paramount for accurate and reproducible experimental outcomes. This guide provides an in-depth analysis of the core fluorescent properties of this widely used substrate for the proton-coupled oligopeptide transporter 1 (PEPT1), offering a foundation for its application in cellular uptake studies and inhibitor screening.

This compound is a dipeptide conjugated to the blue fluorescent dye Aminomethylcoumarin Acetate (AMCA). Its utility as a research tool stems from its ability to be transported into cells via PEPT1, allowing for the visualization and quantification of transporter activity.[1][2][3][4] The trifluoroacetic acid (TFA) salt form enhances the compound's stability and solubility. This document delves into the key photophysical parameters of the AMCA fluorophore, provides detailed experimental protocols for their determination, and illustrates the underlying principles of its fluorescence.

Core Fluorescent Properties

The fluorescent characteristics of this compound are fundamentally governed by its AMCA moiety. While the conjugation of the D-Ala-Lys dipeptide and the presence of the TFA counter-ion can subtly influence these properties, the data for the parent AMCA fluorophore provide a robust baseline for experimental design and interpretation.

Quantitative Data Summary

The following table summarizes the key fluorescent properties of the AMCA fluorophore. It is important to note that these values may exhibit slight variations depending on the solvent, pH, and local molecular environment.

| Fluorescent Property | Value | Unit |

| Excitation Maximum (λex) | ~345 - 350 | nm |

| Emission Maximum (λem) | ~440 - 480 | nm |

| Molar Extinction Coefficient (ε) | ~17,400 - 19,000 | M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.91 | - |

| Fluorescence Lifetime (τ) | Not available | ns |

Data sourced from multiple suppliers and databases for the AMCA fluorophore. The exact values for the this compound conjugate may differ slightly.

Experimental Protocols

To empower researchers to validate and standardize their fluorescence measurements, this section outlines detailed methodologies for determining the core fluorescent properties of this compound or similar fluorophores.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Principle: The Beer-Lambert law (A = εlc) states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species, the path length of the light through the solution (l), and the molar extinction coefficient (ε).

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of a suitable solvent (e.g., DMSO, water, or a buffer of choice) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Measurement:

-

Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the excitation maximum of AMCA (~350 nm).

-

Use the same solvent as a blank to zero the instrument.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

The slope of the resulting linear regression line will be the product of the molar extinction coefficient and the path length (typically 1 cm).

-

Calculate ε by dividing the slope by the path length.

-

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Principle: The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions.

Procedure:

-

Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to AMCA. For blue-emitting dyes, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common choice.

-

Preparation of Solutions: Prepare dilute solutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.

-

Fluorescence Spectroscopy:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of both the sample and the standard at the same excitation wavelength.

-

Ensure identical experimental settings (e.g., excitation and emission slit widths) for both measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Measurement of Fluorescence Lifetime

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.

Principle: Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes. It involves exciting the sample with a high-repetition-rate pulsed light source and measuring the arrival times of the emitted photons relative to the excitation pulses.

Procedure:

-

Instrument Setup: A TCSPC system typically consists of a pulsed laser or LED, a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

-

Data Acquisition:

-

Excite the sample with the pulsed light source at the excitation wavelength of AMCA.

-

Collect the emitted photons and record their arrival times.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The fluorescence decay curve is typically fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

-

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental process of fluorescence and a typical experimental workflow.

Caption: The Jablonski diagram illustrating the process of fluorescence.

Caption: A generalized workflow for determining fluorescent properties.

References

- 1. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 2. AMCA Acid | AxisPharm [axispharm.com]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. Fluorescence Lifetime Measurements and Analyses: Protocols Using Flow Cytometry and High-Throughput Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Ala-Lys-AMCA TFA as a Substrate for PEPT1 and PEPT2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are crucial for the absorption and distribution of di- and tripeptides, as well as a wide range of peptidomimetic drugs. Understanding the substrate specificity and transport kinetics of these transporters is paramount for effective drug design and delivery. D-Ala-Lys-AMCA TFA is a fluorescently labeled dipeptide that serves as a valuable tool for characterizing the activity of PEPT1 and PEPT2. This guide provides a comprehensive overview of its application, including quantitative transport data, detailed experimental protocols, and insights into the regulatory signaling pathways.

Quantitative Transport Kinetics

The affinity (Km) and maximum transport velocity (Vmax) of a substrate are critical parameters for characterizing transporter function. The following table summarizes the reported kinetic parameters for the transport of a closely related fluorescent dipeptide, β-Ala-Lys-AMCA, by PEPT1 and PEPT2 in a renal model. It is important to note that PEPT1 is characterized as a low-affinity, high-capacity transporter, while PEPT2 is a high-affinity, low-capacity transporter[1].

| Transporter | Tissue/Model System | Substrate | Km (μM) | Vmax (ΔF/min/mg protein) | Reference |

| PEPT1 | Brush Border Membrane Vesicles - Outer Cortex (BBMV-OC) | β-Ala-Lys-AMCA | 783.7 ± 115.7 | 2191.2 ± 133.9 | [Alghamdi et al., 2018[2]] |

| PEPT2 | Brush Border Membrane Vesicles - Outer Medulla (BBMV-OM) | β-Ala-Lys-AMCA | 93.6 ± 21.9 | 935.8 ± 50.2 | [Alghamdi et al., 2018[2]] |

Experimental Protocols

Protocol 1: Fluorescent Uptake Assay in Cell Culture (e.g., Caco-2 cells)

This protocol describes a general procedure for measuring the uptake of this compound into a cell line endogenously or recombinantly expressing PEPT1 or PEPT2, such as the human colon adenocarcinoma cell line Caco-2, which is a well-established model for intestinal absorption.

Materials:

-

This compound

-

Caco-2 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 6.0 and pH 7.4)

-

24-well or 96-well black, clear-bottom cell culture plates

-

Fluorescence microscope or plate reader (Ex/Em = ~350/450 nm)

-

Inhibitors (e.g., Gly-Sar, a known PEPT1/2 substrate)

Procedure:

-

Cell Culture:

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells onto black, clear-bottom 24-well or 96-well plates at a suitable density to achieve a confluent monolayer. Allow cells to differentiate for 14-21 days, with regular media changes.

-

-

Uptake Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Prepare working solutions of this compound in transport buffer (HBSS, pH 6.0) at various concentrations (e.g., 10 µM to 1 mM).

-

Wash the cell monolayer twice with pre-warmed transport buffer (HBSS, pH 7.4).

-

Remove the wash buffer and add the this compound working solution to the cells.

-

Incubate for a defined period (e.g., 10-60 minutes) at 37°C.

-

To terminate the uptake, aspirate the substrate solution and wash the cells three times with ice-cold transport buffer (HBSS, pH 7.4).

-

-

Quantification:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filter sets for AMCA (Ex/Em = ~350/450 nm). Capture images for qualitative or semi-quantitative analysis of intracellular fluorescence.

-

Fluorescence Plate Reader: Lyse the cells in a suitable lysis buffer and measure the fluorescence intensity of the lysate using a fluorescence plate reader (Ex/Em = ~350/450 nm). Normalize the fluorescence to the protein concentration of the lysate.

-

-

Inhibition Assay (to confirm transporter-mediated uptake):

-

Co-incubate the cells with this compound and a known PEPT1/2 inhibitor (e.g., a high concentration of Gly-Sar).

-

A significant reduction in intracellular fluorescence in the presence of the inhibitor indicates specific uptake via the peptide transporters.

-

Experimental Workflow Diagram

Caption: Workflow for a fluorescent peptide uptake assay.

Regulatory Signaling Pathways

The activity and expression of PEPT1 and PEPT2 are regulated by various intracellular signaling pathways. Understanding these pathways is crucial for comprehending the physiological and pharmacological modulation of these transporters.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is implicated in the regulation of both PEPT1 and PEPT2. Cytokines and growth factors can activate this pathway, leading to changes in transporter expression and activity.

Caption: Regulation of PEPT1/2 by the JAK/STAT pathway.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. This pathway has also been shown to influence the activity of PEPT1 and PEPT2.

Caption: Regulation of PEPT1/2 by the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a powerful tool for investigating the function of the peptide transporters PEPT1 and PEPT2. Its fluorescent properties allow for real-time visualization and quantification of transport activity in various experimental systems. By utilizing the provided kinetic data and experimental protocols, researchers can effectively characterize the roles of PEPT1 and PEPT2 in drug absorption and disposition. Furthermore, a deeper understanding of the regulatory signaling pathways will open new avenues for modulating transporter activity for therapeutic benefit.

References

The role of D-Ala-Lys-AMCA TFA in studying peptide transport.

An In-depth Technical Guide

The Role of D-Ala-Lys-AMCA TFA in Studying Peptide Transport

This guide provides a comprehensive overview of this compound, a specialized fluorescent dipeptide, and its application in the study of peptide transport mechanisms. Tailored for researchers, scientists, and drug development professionals, this document details the probe's properties, the transport pathways it elucidates, and the experimental protocols for its use.

Introduction to Peptide Transport and D-Ala-Lys-AMCA

The transport of small peptides (di- and tripeptides) across biological membranes is a fundamental process, crucial for protein digestion, nutrient absorption, and the pharmacokinetics of many peptide-based drugs.[1] This transport is primarily mediated by the Solute Carrier (SLC) 15 family, which includes the well-characterized proton-coupled oligopeptide transporters PEPT1 and PEPT2.[2][3]

-

PEPT1 (SLC15A1) is a high-capacity, low-affinity transporter predominantly found in the brush border membrane of the intestinal epithelium, where it plays a vital role in absorbing dietary peptides.[4][5] It is also expressed in the kidney proximal tubules.[4]

-

PEPT2 (SLC15A2) is a low-capacity, high-affinity transporter, mainly expressed in the kidneys for peptide reabsorption, but also found in other tissues, including the brain.[3]

Understanding the function and regulation of these transporters is critical for nutrition science and for designing drugs with improved oral bioavailability. To probe these mechanisms, researchers utilize specific substrates that can be easily tracked. This compound is one such tool, a fluorescently labeled dipeptide designed to be a specific substrate for these transporters.[6]

Core Components and Properties of this compound

D-Ala-Lys-AMCA is a composite molecule where each component serves a distinct purpose in transport assays.

-

The Peptide Moiety (D-Ala-Lys): The core of the molecule is the dipeptide. The presence of D-Alanine instead of its natural L-isomer is a critical feature, rendering the peptide resistant to degradation by cellular peptidases.[7][8] This stability ensures that the measured fluorescence signal corresponds to the transport of the intact peptide rather than its breakdown products. The Lysine residue provides a basic side chain.[9] This dipeptide structure is recognized and transported by PEPT isoforms.[7]

-

The Fluorophore (AMCA): The peptide is conjugated to 7-Amino-4-methylcoumarin (AMCA), a bright, blue-fluorescent dye.[10][11] AMCA is valued for its high resistance to photobleaching, a large Stokes shift, and fluorescence that remains stable across a wide physiological pH range (4 to 10).[10][12] These properties make it an excellent reporter for quantitative assays in various biological buffers and cellular compartments.

-

The Counterion (TFA): Trifluoroacetic acid (TFA) is often present as a counterion from the peptide synthesis and purification process. At the low concentrations used in cellular assays, it is physiologically benign and does not interfere with the transport mechanism.

The key physicochemical and spectral properties are summarized below.

| Property | Value / Description |

| Molecular Structure | Dipeptide (D-Alanine, L-Lysine) conjugated to a fluorescent dye (AMCA). |

| Function | Fluorescent substrate for PEPT1 and PEPT2 transporters.[6][7] |

| Key Feature | D-Alanine provides resistance to enzymatic degradation.[8] |

| Fluorophore | AMCA (7-Amino-4-methylcoumarin).[11] |

| Excitation Maximum (Ex) | ~350 - 390 nm.[6][13] |

| Emission Maximum (Em) | ~450 - 480 nm.[6][13] |

| Appearance | Blue fluorescence.[6] |

Mechanism of PEPT1-Mediated Transport

D-Ala-Lys-AMCA is transported into cells via a secondary active transport mechanism known as proton-coupled symport. The PEPT1 transporter harnesses the electrochemical potential of an inwardly directed proton (H+) gradient to drive the uptake of the dipeptide against its concentration gradient.[2][4] This process is electrogenic, as it involves the net movement of a positive charge into the cell. The maintenance of this crucial proton gradient at the cell surface is supported by other membrane proteins, such as the Na+/H+ exchanger (NHE), which pumps protons out of the cell.[2]

Caption: Mechanism of PEPT1-mediated uptake of D-Ala-Lys-AMCA.

Experimental Protocols and Applications

D-Ala-Lys-AMCA is a versatile tool for several key applications, including direct measurement of transporter activity and screening for competitive inhibitors.

Application 1: Cell-Based Peptide Uptake Assay

This is the most common application, often using the Caco-2 human colon adenocarcinoma cell line. When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer that serves as an excellent in-vitro model of the human intestinal epithelium.[14][15]

Detailed Methodology:

-

Cell Culture: Caco-2 cells are seeded at a high density (e.g., 1 x 10^5 cells/well) onto Transwell inserts and cultured for 21 days to allow for full differentiation and formation of tight junctions.[15]

-

Verify Monolayer Integrity: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

-

Preparation of Probe: A stock solution of D-Ala-Lys-AMCA (e.g., 100 mM in DMSO) is prepared. Just before use, a working solution (e.g., 25-150 µM) is made by diluting the stock in a pre-warmed transport buffer (e.g., HBSS or PBS, pH 6.0-6.5 to mimic the acidic environment of the gut lumen).[6]

-

Uptake Experiment: The culture medium is removed from the apical (upper) and basolateral (lower) chambers of the Transwell plate. The cells are washed twice with warm transport buffer.[6]

-

Incubation: The D-Ala-Lys-AMCA working solution is added to the apical chamber, and fresh buffer is added to the basolateral chamber. The plate is incubated at 37°C for a set period (e.g., 10 minutes to 2 hours).[6]

-

Termination and Washing: The uptake is stopped by aspirating the probe solution and washing the cell monolayer 2-3 times with ice-cold buffer to remove any non-internalized probe.[6]

-

Detection and Quantification:

-

Fluorescence Microscopy: The Transwell membrane is excised and mounted on a slide for visualization of intracellular blue fluorescence.[6]

-

Plate Reader: For quantitative analysis, cells are lysed, and the fluorescence of the lysate is measured in a microplate reader (Ex/Em = 390/480 nm).[16] A standard curve is used to determine the amount of internalized peptide.

-

Application 2: Competitive Inhibition Assay

This assay is used to determine if a test compound (e.g., a new drug candidate) is a substrate or inhibitor of PEPT1. The experiment is performed as described above, but the test compound is co-incubated with D-Ala-Lys-AMCA. A reduction in the fluorescence signal compared to the control (D-Ala-Lys-AMCA alone) indicates that the test compound competes for transport.

Caption: General workflow for a cell-based peptide transport assay.

Quantitative Data Presentation

Direct kinetic data (Km, Vmax) for D-Ala-Lys-AMCA is not widely published. However, data from the closely related probe β-Ala-Lys-AMCA in renal brush border membrane vesicles (BBMV) provides representative values for PEPT1 and PEPT2 activity.[17] PEPT1 is characterized by a higher Km (lower affinity) and higher Vmax (higher capacity) compared to PEPT2.

Table 1: Representative Kinetic Parameters for a Fluorescent Dipeptide Probe Data adapted from a study on β-Ala-Lys-AMCA in renal vesicles[17].

| Transporter (Vesicle Source) | Km (µM) | Vmax (ΔF/min/mg) | Interpretation |

| PEPT1 (Outer Cortex) | 783.7 ± 115.7 | 2191.2 ± 133.9 | Low Affinity, High Capacity |

| PEPT2 (Outer Medulla) | 93.6 ± 21.9 | 935.8 ± 50.2 | High Affinity, Low Capacity |

Table 2: Typical Experimental Parameters for D-Ala-Lys-AMCA Uptake Assays Data compiled from supplier protocols and related literature[6].

| Parameter | Cell-Based Assay (e.g., Caco-2) |

| Probe Concentration | 25 - 150 µM |

| Incubation Time | 10 min - 3 hours |

| Incubation Buffer pH | 6.0 - 6.5 |

| Temperature | 37°C |

| Detection Method | Fluorescence Microscopy, Plate Reader |

Conclusion

This compound is a powerful and reliable tool for investigating the function of PEPT1 and PEPT2 transporters. Its key advantages—namely, its resistance to enzymatic degradation and the robust, stable fluorescence of the AMCA tag—allow for clear and quantifiable measurement of peptide transport in a variety of model systems. By enabling detailed kinetic analysis and high-throughput screening for transporter inhibitors, this probe serves as an invaluable asset for academic researchers exploring nutrient absorption and for pharmaceutical scientists aiming to enhance the oral delivery of next-generation peptide and peptidomimetic drugs.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. Peptide transporter 1 - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Peptide transporter isoforms are discriminated by the fluorophore‐conjugated dipeptides β‐Ala‐ and d‐Ala‐Lys‐N‐7‐amino‐4‐methylcoumarin‐3‐acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 9. Lysine - Wikipedia [en.wikipedia.org]

- 10. lumiprobe.com [lumiprobe.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]

- 14. The influence of peptide structure on transport across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigating the Transepithelial Transport and Enzymatic Stability of Lactononadecapeptide (NIPPLTQTPVVVPPFLQPE), a 19-Amino Acid Casein-Derived Peptide in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Ala-Lys-AMCA TFA: A Technical Guide to Solubility and Stability for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of D-Ala-Lys-AMCA TFA, a widely used fluorescent substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). Understanding these characteristics is critical for ensuring the accuracy and reproducibility of experimental results. This document outlines best practices for handling, storage, and use of this compound, supported by experimental protocols and data presented in a clear, structured format.

Core Properties of this compound

D-Ala-Lys-AMCA is a dipeptide composed of D-alanine and lysine, fluorescently labeled with 7-amino-4-methylcoumarin-3-acetic acid (AMCA). It is typically supplied as a trifluoroacetate (TFA) salt, a remnant of the peptide purification process. The TFA counter-ion can influence the physicochemical properties of the peptide.

Solubility

The solubility of this compound is a critical first step in experimental design. The compound is soluble in several common laboratory solvents.

Table 1: Solubility of this compound

| Solvent | Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | Up to 100 mM | A common solvent for preparing concentrated stock solutions. |

| Water (ddH₂O) | Up to 100 mM | May require sonication or gentle heating to fully dissolve. |

| Phosphate-Buffered Saline (PBS) | Working Concentrations | Dilute from a concentrated stock solution. |

For optimal dissolution, it is recommended to first dissolve the peptide in a small amount of DMSO and then dilute with the aqueous buffer of choice.

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity and functionality of this compound. The stability of the compound can be considered in two parts: the peptide backbone and the AMCA fluorophore.

Solid-State Stability:

As a lyophilized powder, this compound is relatively stable. However, it is hygroscopic and should be stored under desiccating conditions.

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Special Precautions |

| Lyophilized Powder | -20°C or -80°C | Up to 1 year (-20°C) or 2 years (-80°C) | Store in a desiccator, protected from light. |

| Stock Solution (in DMSO or H₂O) | -20°C or -80°C | Up to 1 month (-20°C) or 6 months (-80°C) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| Working Solution (in aqueous buffer) | 2-8°C | Prepare fresh for each experiment | Use within the same day for best results. |

Fluorophore Stability:

The AMCA fluorophore exhibits robust photostability. Its fluorescence is also independent of pH in the range of 4 to 10, which is advantageous for a variety of biological assays.

Peptide Stability:

While the AMCA dye is stable, the peptide itself can be susceptible to degradation, primarily through hydrolysis of the peptide bond, especially at extreme pH values and elevated temperatures. To mitigate this, it is crucial to prepare working solutions fresh from a frozen stock on the day of the experiment.

Experimental Protocols

The following are generalized protocols for the preparation and use of this compound in cell-based assays. Researchers should optimize these protocols for their specific experimental systems.

Preparation of Stock and Working Solutions

A logical workflow ensures the correct preparation of solutions for experimental use.

Cell Staining Protocol for PEPT1 Transport Assay

This protocol outlines the steps for a typical cell-based assay to measure the uptake of this compound via the PEPT1 transporter.

The Role of the TFA Counter-ion

The trifluoroacetate (TFA) counter-ion is present due to its use in the purification of synthetic peptides by reverse-phase HPLC. While generally acceptable for many applications, TFA can have unintended effects.

For sensitive biological assays, or if TFA is suspected to interfere with experimental results, it may be advisable to exchange the TFA salt for a more biocompatible counter-ion, such as acetate or hydrochloride. Protocols for this exchange typically involve ion-exchange chromatography or repeated lyophilization from a solution containing the desired counter-ion.

Conclusion

This compound is a valuable tool for studying PEPT1-mediated transport. By adhering to the guidelines for solubility, storage, and handling outlined in this guide, researchers can ensure the reliability and reproducibility of their experimental data. Careful consideration of the potential effects of the TFA counter-ion is also recommended for sensitive applications. Always refer to the manufacturer's specific instructions for the lot of material being used.

An In-depth Technical Guide to D-Ala-Lys-AMCA TFA: A Fluorescent Probe for Peptide Transporter Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of D-Ala-Lys-AMCA TFA, a fluorescent dipeptide derivative crucial for the study of proton-coupled oligopeptide transporters (PEPTs). Its utility as a substrate for PEPT1 and PEPT2 makes it an invaluable tool in drug discovery and development, particularly for assessing drug delivery and transporter-mediated uptake.

Core Chemical and Physical Properties

D-Ala-Lys-AMCA is a dipeptide composed of D-alanine and lysine, conjugated to the fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA). It is commonly supplied as a trifluoroacetate (TFA) salt.

| Property | Value |

| IUPAC Name | (2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid[] |

| Molecular Formula | C21H28N4O6 (free base)[][2] |

| Molecular Weight | 432.47 g/mol (free base)[][2], 546.49 g/mol (TFA salt) |

| Purity | >98%[] |

| Solubility | Soluble in DMSO[] |

| Appearance | Solid powder |

| Excitation Wavelength (Ex) | 381-450 nm (violet), specifically noted as ~390 nm[3][4][5] |

| Emission Wavelength (Em) | 451-495 nm (blue)[3], specifically noted as ~480 nm[3][4][5] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Shipped with blue ice. Keep away from direct sunlight.[2][6] |

Mechanism of Action: A Fluorescent Substrate for PEPT1 and PEPT2

D-Ala-Lys-AMCA is a well-characterized substrate for the proton-coupled oligopeptide transporters PEPT1 and PEPT2.[][2][3][4][7] These transporters are integral membrane proteins responsible for the uptake of di- and tripeptides and a variety of peptidomimetic drugs. The transport of D-Ala-Lys-AMCA is pH-dependent, a hallmark of PEPT transporter activity.

The fluorescence of the AMCA group allows for the direct visualization and quantification of its uptake into cells and tissues. This property makes D-Ala-Lys-AMCA a powerful tool for:

-

Characterizing the activity of PEPT1 and PEPT2 in various cell lines and tissues.

-

Screening for and identifying substrates or inhibitors of PEPT transporters.[3][4][5]

-

Studying the targeted delivery of drugs via PEPT transporters to specific tissues, such as the intestine and kidney.

PEPT1-Mediated Cellular Uptake of this compound

Caption: PEPT1-mediated co-transport of D-Ala-Lys-AMCA and a proton across the cell membrane.

Experimental Protocols

The following are generalized protocols for utilizing D-Ala-Lys-AMCA in cell-based assays. These should be optimized for specific cell types and experimental conditions.

Stock Solution Preparation

-

Preparation of a 100 mM Stock Solution: Dissolve the appropriate amount of this compound in DMSO.[3] For example, to prepare 1 mL of a 100 mM stock solution of the TFA salt (MW: 546.49), dissolve 54.65 mg in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in the dark.[3][7]

Cellular Uptake Assay using Fluorescence Microscopy

This protocol is a general guide for visualizing the uptake of D-Ala-Lys-AMCA in cultured cells.

-

Cell Seeding: Plate cells (e.g., Caco-2, which expresses PEPT1) in a suitable format for microscopy (e.g., glass-bottom dishes or chamber slides) and culture until they reach the desired confluency.

-

Preparation of Working Solution: On the day of the experiment, dilute the 100 mM stock solution in a pre-warmed, serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration (e.g., 25-150 µM).[3][8] It is recommended to prepare this solution fresh.

-

Cell Washing: Gently wash the cells twice with PBS, for 5 minutes each time, to remove any residual serum and media components.[3]

-

Incubation: Add the D-Ala-Lys-AMCA working solution to the cells and incubate at 37°C for a specified period (e.g., 1-2 hours).[3]

-

Washing: Aspirate the dye-containing working solution and wash the cells 2-3 times with fresh culture medium for 5 minutes each time to remove any extracellular probe.[3]

-

Visualization: Observe the cells using a fluorescence microscope equipped with appropriate filters for AMCA (Ex/Em = ~390/480 nm).[3] Increased intracellular blue fluorescence indicates uptake of the probe.

Workflow for a Competitive Inhibition Assay

This experiment can determine if a test compound is a substrate or inhibitor of PEPT1.

Caption: Workflow for a competitive inhibition assay using D-Ala-Lys-AMCA.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in several research areas:

-

Cancer Research: Studies have shown that PEPT1 is overexpressed in certain cancer cells, such as liver and prostate cancer cell lines.[] D-Ala-Lys-AMCA can be used to investigate the potential of PEPT1 as a target for tumor-specific drug delivery.[] For instance, it has been demonstrated that D-Ala-Lys-AMCA is transported into liver cancer and Caco-2 cells.[3][4][5][7][8]

-

Pharmacokinetics and Drug Delivery: By using D-Ala-Lys-AMCA, researchers can assess the potential for new drug candidates to be absorbed via PEPT transporters in the intestine or reabsorbed in the kidney.[9]

-

Physiological Studies: This fluorescent probe has been utilized in ex vivo assays to visualize oligopeptide transporter-mediated uptake in tissues like the murine small intestine.[]

References

- 2. D-Ala-Lys-AMCA | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | PEPT1底物 | MCE [medchemexpress.cn]

- 6. This compound (375822-19-8 free base) | TargetMol [targetmol.com]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: D-Ala-Lys-AMCA TFA Uptake Assay in Caco-2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human intestinal peptide transporter 1 (PEPT1), a member of the solute carrier family 15 (SLC15A1), is a proton-coupled oligopeptide transporter predominantly expressed on the apical membrane of intestinal epithelial cells.[1][2] It plays a crucial role in the absorption of di- and tripeptides derived from dietary protein digestion.[1][3] Furthermore, PEPT1 is recognized for its capacity to transport a wide array of peptidomimetic drugs, including certain antibiotics and ACE inhibitors, making it a significant transporter in drug delivery and pharmacokinetics.[4]

The Caco-2 cell line, a human colon adenocarcinoma cell line, serves as a valuable in vitro model for the intestinal barrier. When cultured on semipermeable supports, Caco-2 cells differentiate into a polarized monolayer of enterocytes, exhibiting many of the morphological and functional characteristics of the small intestinal epithelium, including the expression of PEPT1.

D-Ala-Lys-AMCA (D-Alanine-Lysine-7-amino-4-methylcoumarin-3-acetic acid) is a fluorescent dipeptide that acts as a substrate for PEPT1.[5] Its uptake into cells can be quantified by measuring the fluorescence of the AMCA fluorophore (Excitation/Emission ≈ 390/480 nm).[5] This application note provides a detailed protocol for performing a D-Ala-Lys-AMCA trifluoroacetate (TFA) salt uptake assay in Caco-2 cells to characterize PEPT1 activity and assess the potential of test compounds to interact with this transporter.

Signaling and Transport Pathway

The uptake of D-Ala-Lys-AMCA into Caco-2 cells is primarily mediated by the PEPT1 transporter. This process is an active transport mechanism driven by a proton gradient across the apical membrane. The transporter functions as a symporter, co-transporting protons and the dipeptide substrate into the cell.[1][3] The electrochemical proton gradient is maintained by the Na+/H+ exchanger on the apical membrane, which in turn is dependent on the Na+/K+ ATPase on the basolateral membrane.[3]

Caption: PEPT1-mediated uptake of D-Ala-Lys-AMCA in Caco-2 cells.

Experimental Protocols

Materials and Reagents

| Material/Reagent | Supplier | Catalog Number |

| Caco-2 Cells | ATCC | HTB-37 |

| D-Ala-Lys-AMCA TFA | MedChemExpress | HY-112833A |

| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Non-Essential Amino Acids (NEAA) | Gibco | 11140050 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14025092 |

| HEPES | Sigma-Aldrich | H3375 |

| Transwell® Permeable Supports (0.4 µm pore size) | Corning | 3413 (for 12-well plates) |

| 12-well Cell Culture Plates | Corning | 3513 |

| Black, clear-bottom 96-well plates | Corning | 3603 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Glycyl-sarcosine (Gly-Sar) | Sigma-Aldrich | G0137 |

Caco-2 Cell Culture and Seeding on Transwell® Inserts

-

Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage the cells every 3-4 days when they reach 80-90% confluency.

-

Seeding on Transwell® Inserts:

-

Pre-wet Transwell® inserts with culture medium in the apical (upper) and basolateral (lower) chambers of a 12-well plate.

-

Trypsinize confluent Caco-2 cells and resuspend them in culture medium.

-

Seed the cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm².

-

Add fresh culture medium to the basolateral chamber.

-

-

Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the medium in both apical and basolateral chambers every 2-3 days.

-

Monolayer Integrity Assessment: Before the uptake assay, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values > 250 Ω·cm² are suitable for the assay.

This compound Uptake Assay

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare working solutions of D-Ala-Lys-AMCA in transport buffer (HBSS with 10 mM HEPES, pH 6.5) at the desired concentrations (e.g., 10, 25, 50, 100, 200 µM).

-

For inhibition studies, prepare a working solution of a known PEPT1 inhibitor, such as Gly-Sar (e.g., 20 mM), in the transport buffer.

-

-

Uptake Assay:

-

Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (pH 7.4).

-

Pre-incubate the monolayers with transport buffer (pH 6.5) in the apical chamber and transport buffer (pH 7.4) in the basolateral chamber for 20 minutes at 37°C.

-

Remove the pre-incubation buffer from the apical chamber.

-

Add the D-Ala-Lys-AMCA working solution to the apical chamber. For inhibition assays, add the D-Ala-Lys-AMCA solution containing the inhibitor.

-

Incubate for a specific time period (e.g., 30, 60, 90, 120 minutes) at 37°C.

-

At the end of the incubation, remove the uptake solution from the apical chamber.

-

Wash the monolayers three times with ice-cold PBS to stop the uptake.

-

-

Cell Lysis and Fluorescence Measurement:

-

Add a suitable lysis buffer (e.g., RIPA buffer) to the apical chamber and incubate on ice for 15 minutes.

-

Transfer the cell lysates to a black, clear-bottom 96-well plate.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~390 nm and emission at ~480 nm.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) for normalization of fluorescence values.

-

Experimental Workflow

Caption: Workflow for D-Ala-Lys-AMCA uptake assay in Caco-2 cells.

Data Presentation

Table 1: Concentration-Dependent Uptake of D-Ala-Lys-AMCA

| D-Ala-Lys-AMCA (µM) | Fluorescence Intensity (RFU/mg protein) |

| 0 | Baseline |

| 10 | Value ± SD |

| 25 | Value ± SD |

| 50 | Value ± SD |

| 100 | Value ± SD |

| 200 | Value ± SD |

Table 2: Time-Dependent Uptake of 50 µM D-Ala-Lys-AMCA

| Incubation Time (min) | Fluorescence Intensity (RFU/mg protein) |

| 0 | Baseline |

| 30 | Value ± SD |

| 60 | Value ± SD |

| 90 | Value ± SD |

| 120 | Value ± SD |

Table 3: Inhibition of D-Ala-Lys-AMCA Uptake

| Condition | Fluorescence Intensity (RFU/mg protein) | % Inhibition |

| 50 µM D-Ala-Lys-AMCA (Control) | Value ± SD | 0% |

| 50 µM D-Ala-Lys-AMCA + 20 mM Gly-Sar | Value ± SD | Calculated % |

| 50 µM D-Ala-Lys-AMCA + Test Compound | Value ± SD | Calculated % |

Table 4: Apparent Permeability (Papp) Classification

| Papp (cm/s) | Absorption Classification |

| < 1 x 10⁻⁶ | Poor |

| 1 - 10 x 10⁻⁶ | Moderate |

| > 10 x 10⁻⁶ | High |

Note: Papp values are calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Conclusion

This protocol provides a detailed methodology for conducting a D-Ala-Lys-AMCA uptake assay in Caco-2 cells. This assay is a valuable tool for characterizing the activity of the PEPT1 transporter and for screening compounds for their potential to interact with this important drug transporter. The data generated can provide insights into the intestinal absorption mechanisms of peptidomimetic drugs and other new chemical entities.

References

- 1. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. Peptide transporter 1 - Wikipedia [en.wikipedia.org]

- 3. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for D-Ala-Lys-AMCA TFA in Fluorescence Microscopy for Peptide Transport Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ala-Lys-AMCA TFA is a fluorescently labeled dipeptide that serves as a valuable tool for studying peptide transport mechanisms in various biological systems. This molecule is a substrate for proton-coupled oligopeptide transporters (POTs), particularly PEPT1 and PEPT2, which are crucial for the absorption and distribution of peptides and peptide-like drugs.[1] The conjugation of 7-amino-4-methylcoumarin-3-acetic acid (AMCA), a blue fluorescent probe, to the D-alanine-lysine dipeptide allows for the direct visualization and quantification of its uptake into cells and tissues using fluorescence microscopy. The D-alanine residue confers resistance to enzymatic degradation, ensuring that the observed fluorescence is due to the transport of the intact dipeptide.

These application notes provide detailed protocols for utilizing this compound in fluorescence microscopy-based peptide transport assays, along with data presentation guidelines and visualizations of the underlying biological pathways.

Product Information

| Property | Value |

| Full Name | D-Alanine-Lysine-7-Amino-4-Methylcoumarin-3-Acetic Acid, Trifluoroacetic Acid Salt |

| Appearance | Solid |

| Excitation Wavelength | ~390 nm[1] |

| Emission Wavelength | ~480 nm[1] |

| Transporters | PEPT1, PEPT2[1] |

Applications

-

Visualization of Peptide Uptake: Qualitative and quantitative assessment of peptide transporter activity in cell lines (e.g., Caco-2, LNCaP, PC-3) and tissue preparations.

-

High-Throughput Screening: Screening of compound libraries for potential inhibitors or substrates of PEPT1 and PEPT2.

-

Drug Development: Characterizing the interaction of peptide-based drugs with their transporters.

-

Physiological Studies: Investigating the regulation of peptide transport in different physiological and pathological conditions.

Data Presentation

Quantitative data from peptide transport assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide examples of how to summarize kinetic and inhibition data.

Table 1: Kinetic Parameters of Fluorescent Dipeptide Transport

| Transporter | Fluorescent Substrate | Km (µM) | Vmax (relative units) | Cell/Tissue Model | Reference |

| PEPT1 | β-Ala-Lys-AMCA | 783.7 ± 115.7 | 2191.2 ± 133.9 ΔF/min/mg | Renal Brush Border Membrane Vesicles (Outer Cortex) | [2] |

| PEPT2 | β-Ala-Lys-AMCA | 93.6 ± 21.9 | 935.8 ± 50.2 ΔF/min/mg | Renal Brush Border Membrane Vesicles (Outer Medulla) | [2] |

Table 2: Competitive Inhibition of Fluorescent Dipeptide Transport

| Fluorescent Substrate (Concentration) | Inhibitor | Inhibitor Concentration | % Inhibition | Cell/Tissue Model | Reference |

| β-Ala-Lys-AMCA (100 µM) | Gly-Gln | 10 mM | 69% (PEPT1) | Renal Brush Border Membrane Vesicles (Outer Cortex) | [2] |

| β-Ala-Lys-AMCA (100 µM) | Gly-Gln | 10 mM | 80% (PEPT2) | Renal Brush Border Membrane Vesicles (Outer Medulla) | [2] |

Experimental Protocols

Protocol 1: General Fluorescence Microscopy Protocol for this compound Uptake in Cultured Cells

This protocol outlines the general steps for visualizing the uptake of this compound in adherent cell lines known to express PEPT1 or PEPT2.

Materials:

-

This compound

-

Cell line of interest (e.g., Caco-2 for PEPT1, LNCaP for PEPT2)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)

-

Glass-bottom dishes or chamber slides suitable for microscopy

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 70-90%).

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store aliquots at -20°C.

-

Preparation of Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10-100 µM) in pre-warmed serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Cell Treatment: a. Aspirate the culture medium from the cells. b. Wash the cells twice with warm PBS. c. Add the this compound working solution to the cells. d. Incubate at 37°C in a CO2 incubator for a predetermined time (e.g., 30-60 minutes). Incubation times may need to be optimized for different cell lines.

-

Washing: a. Aspirate the working solution. b. Wash the cells three times with ice-cold PBS to remove extracellular probe and stop the transport process.

-

Imaging: a. Add fresh PBS or a suitable imaging buffer to the cells. b. Immediately visualize the cells using a fluorescence microscope. Use an excitation wavelength of ~390 nm and an emission wavelength of ~480 nm. c. Capture images for qualitative analysis or perform quantitative analysis of fluorescence intensity using appropriate software (e.g., ImageJ).

Protocol 2: Competitive Inhibition Assay

This protocol is designed to assess the ability of a test compound to inhibit the uptake of this compound.

Procedure:

-

Follow steps 1-3 of Protocol 1.

-

Co-incubation: Prepare working solutions of this compound containing different concentrations of the test compound (inhibitor). Also, prepare a control solution with this compound only.

-

Cell Treatment: a. Aspirate the culture medium and wash the cells as described in Protocol 1. b. Add the control and inhibitor-containing working solutions to the respective wells. c. Incubate for the same duration as determined in the uptake assay.

-

Washing and Imaging: Follow steps 5 and 6 of Protocol 1.

-

Data Analysis: Quantify the mean fluorescence intensity of the cells in the control and inhibitor-treated groups. Calculate the percentage of inhibition for each inhibitor concentration.

Visualizations

Signaling Pathways Regulating PEPT1 and PEPT2

The activity and expression of PEPT1 and PEPT2 are regulated by various intracellular signaling pathways, including those involving Janus kinase (JAK), Phosphoinositide 3-kinase (PI3K), and mTOR.

Caption: Regulation of PEPT1/PEPT2 by signaling pathways.

Experimental Workflow for Fluorescence Microscopy Assay

The following diagram illustrates the key steps in performing a peptide transport assay using this compound and fluorescence microscopy.

Caption: Workflow for this compound uptake assay.

Logical Relationship for Competitive Inhibition

This diagram illustrates the principle of a competitive inhibition assay where an unlabeled substrate competes with the fluorescent probe for binding to the peptide transporter.

Caption: Principle of competitive inhibition assay.

References

Application Notes and Protocols for Screening PEPT1 Inhibitors using D-Ala-Lys-AMCA TFA Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human peptide transporter 1 (PEPT1), encoded by the SLC15A1 gene, is a high-capacity, low-affinity transporter primarily expressed in the brush-border membrane of the small intestine. It plays a crucial role in the absorption of dietary di- and tripeptides. Beyond its physiological role, PEPT1 is a key player in pharmacokinetics, mediating the uptake of numerous peptide-based drugs, including certain antibiotics, ACE inhibitors, and antiviral prodrugs.[1][2][3] Consequently, the identification and characterization of PEPT1 inhibitors are of significant interest in drug development to understand and predict drug-drug interactions and to modulate drug absorption.

This document provides detailed application notes and protocols for a fluorescent-based assay utilizing the dipeptide substrate D-Ala-Lys-AMCA (D-Alanyl-L-lysine 7-amido-4-methylcoumarin) trifluoroacetate salt for the screening of PEPT1 inhibitors. D-Ala-Lys-AMCA is a fluorescent substrate of PEPT1 that is transported into cells, leading to an increase in intracellular fluorescence.[4][5] This assay offers a sensitive and high-throughput compatible method to identify and characterize compounds that inhibit PEPT1 transport activity.

Principle of the Assay

The D-Ala-Lys-AMCA TFA assay is a competitive uptake assay. In the absence of an inhibitor, PEPT1-expressing cells will actively transport the fluorescent substrate D-Ala-Lys-AMCA, resulting in a measurable intracellular fluorescence signal. When a potential PEPT1 inhibitor is present, it will compete with D-Ala-Lys-AMCA for binding to the transporter, leading to a decrease in the uptake of the fluorescent substrate and a corresponding reduction in the fluorescence signal. The degree of inhibition is proportional to the concentration and affinity of the inhibitory compound.

Data Presentation

Table 1: Kinetic Parameters of PEPT1 Substrates

| Substrate | Cell Line/System | Km (µM) | Vmax (relative units) | Reference |

| D-Ala-Lys-AMCA | Renal Brush Border Membrane Vesicles (BBMV-OC) | 783.7 ± 115.7 | 2191.2 ± 133.9 ΔF/min/mg | [3][6] |

| β-Ala-Lys-AMCA | Renal Brush Border Membrane Vesicles (BBMV-OC) | 783.7 ± 115.7 | 2191.2 ± 133.9 ΔF/min/mg | [3][6] |

| Phe-Ψ-Ala | PEPT1-overexpressing HeLa cells | 275 ± 32 | Not Reported | [7] |

Table 2: IC50 Values of Known PEPT1 Inhibitors

| Inhibitor | Assay Substrate | Cell Line | IC50 | Reference |

| Losartan | Gly-Sar | CHO-hPepT1-M5 | 37.0 ± 4.8 µM | [1] |

| Octreotide | Gly-Sar | CHO-hPepT1-M5 | 4.2 ± 1.6 mM | [2] |

| Pasireotide | Gly-Sar | CHO-hPepT1-M5 | 0.53 ± 0.11 mM | [2] |

| Lys[Z(NO₂)]-Pro | Radiolabeled dipeptides | Caco-2 | 5-10 µM (Ki) | [8] |

| Ala-Phe | β-Ala-Lys-AMCA | HsPepT2 expressing cells | 17.1 ± 0.8 µM | [9] |

| Valganciclovir | β-Ala-Lys-AMCA | HsPepT2 expressing cells | 368.9 ± 1.5 µM | [9] |

| 5-Aminolevulinic acid | β-Ala-Lys-AMCA | HsPepT2 expressing cells | 373.5 ± 1.6 µM | [9] |

Experimental Protocols

Materials and Reagents

-

PEPT1-expressing cells (e.g., Caco-2, MDCK-hPepT1, or other suitable cell lines)

-

Wild-type or mock-transfected cells (for control)

-

This compound salt

-

Cell culture medium (e.g., DMEM, EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MES (2-(N-morpholino)ethanesulfonic acid) buffer (pH 6.0)

-

Test compounds (potential inhibitors)

-

Known PEPT1 inhibitor (positive control, e.g., Losartan, Gly-Pro)

-

96-well black, clear-bottom cell culture plates

-

Fluorescence plate reader (Excitation: ~350-390 nm, Emission: ~450-480 nm)

Cell Culture

-

Culture PEPT1-expressing cells and control cells in appropriate culture medium supplemented with FBS and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

For the assay, seed cells into 96-well black, clear-bottom plates at a density that ensures a confluent monolayer on the day of the experiment.

This compound Assay Protocol

-

Prepare Solutions:

-

Prepare a stock solution of this compound in DMSO or water.

-

Prepare working solutions of D-Ala-Lys-AMCA in MES buffer (pH 6.0) at the desired final concentration (e.g., 25-100 µM).

-

Prepare stock solutions of test compounds and the positive control inhibitor in a suitable solvent (e.g., DMSO, water).

-

Prepare serial dilutions of the test compounds and positive control in MES buffer.

-

-

Assay Procedure:

-

On the day of the assay, remove the culture medium from the cell plates.

-

Wash the cell monolayers twice with PBS.

-

Add the test compound dilutions or positive control to the respective wells. Include wells with MES buffer only as a no-inhibitor control.

-

Pre-incubate the cells with the compounds for a defined period (e.g., 10-30 minutes) at 37°C.

-

Add the D-Ala-Lys-AMCA working solution to all wells to initiate the uptake reaction.

-

Incubate the plate at 37°C for a specific time (e.g., 10-60 minutes). This incubation time should be optimized to be within the linear range of substrate uptake.

-

Terminate the uptake by aspirating the solution from the wells.

-

Wash the cells three times with ice-cold PBS to remove extracellular fluorescent substrate.

-

Add PBS or a suitable lysis buffer to each well.

-

Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~350-390 nm and emission at ~450-480 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from mock-transfected cells or wells with a known potent inhibitor at a high concentration.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualization

References

- 1. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]

- 7. docs.abcam.com [docs.abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. A novel high-throughput pepT1 transporter assay differentiates between substrates and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Live-Cell Imaging of Peptide Transporter Activity using D-Ala-Lys-AMCA TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction